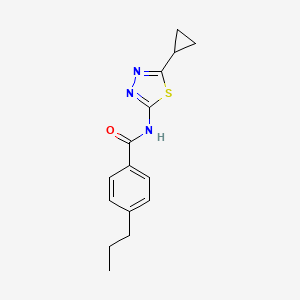
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid
説明
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that belongs to the class of quinolones. It has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid involves the inhibition of bacterial DNA synthesis. It binds to the bacterial DNA gyrase enzyme and prevents the supercoiling of DNA, which is essential for bacterial replication. This leads to bacterial cell death and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in bacterial cells, leading to the accumulation of reactive oxygen species (ROS) and the disruption of cellular homeostasis. It has also been shown to modulate the expression of various genes involved in bacterial metabolism and virulence.
実験室実験の利点と制限
The advantages of using 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid in lab experiments include its broad-spectrum antibacterial activity, low toxicity, and ease of synthesis. However, its limitations include its poor solubility in water and its susceptibility to degradation in acidic and basic conditions.
将来の方向性
There are several future directions for the study of 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid. These include the optimization of its synthesis method to improve the yield and purity of the product, the investigation of its potential therapeutic applications in neurological disorders, and the development of novel formulations to enhance its solubility and stability.
In conclusion, 6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
科学的研究の応用
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid has shown potential therapeutic applications in various scientific research studies. It has been studied for its antibacterial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated for its role in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
6-chloro-2-(1,3-dimethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-8-12(7-19(2)18-8)14-6-11(15(20)21)10-5-9(16)3-4-13(10)17-14/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENMXPAXDXABRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158681 | |
| Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
CAS RN |
587852-35-5 | |
| Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587852-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
![2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)
![5-[2-(2,4-dichlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267081.png)

![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267100.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267102.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267120.png)


![2-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267138.png)
![methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4267154.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4267160.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267166.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B4267176.png)